molecular formula C14H12F3N5O2 B11447601 2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11447601
M. Wt: 339.27 g/mol
InChI Key: BPJRTJYRDUEGPU-UHFFFAOYSA-N
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Description

2-METHYL-5-OXO-N-[2-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolo-pyrimidines. This compound is known for its potential pharmacological properties, including neuroprotective and anti-inflammatory effects . The presence of a trifluoromethyl group and a triazolo-pyrimidine core makes it a significant molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-5-OXO-N-[2-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves the reaction of enaminonitriles with benzohydrazides under microwave-mediated conditions . The reaction is carried out in the presence of phosphorus oxychloride at elevated temperatures (105°C) for several hours . This method ensures high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-5-OXO-N-[2-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-METHYL-5-OXO-N-[2-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-METHYL-5-OXO-N-[2-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE lies in its trifluoromethyl group, which enhances its pharmacological properties and stability. This makes it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C14H12F3N5O2

Molecular Weight

339.27 g/mol

IUPAC Name

2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C14H12F3N5O2/c1-7-18-13-20-11(23)6-10(22(13)21-7)12(24)19-9-5-3-2-4-8(9)14(15,16)17/h2-5,10H,6H2,1H3,(H,19,24)(H,18,20,21,23)

InChI Key

BPJRTJYRDUEGPU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(CC(=O)NC2=N1)C(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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